molecular formula C18H16N4O3 B14942966 1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B14942966
M. Wt: 336.3 g/mol
InChI Key: PRKYWBSIICMQDQ-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole ring fused with a pyrazole ring and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Ring: Starting from o-phenylenediamine and carboxylic acids or their derivatives.

    Formation of Pyrazole Ring: Using hydrazine derivatives and 1,3-diketones.

    Coupling Reactions: Combining the benzimidazole and pyrazole intermediates under specific conditions, such as using catalysts or specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: Possible applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Modulating Receptor Activity: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-benzimidazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the dimethoxy groups.

    1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol: Has only one methoxy group.

Uniqueness

1-(1H-benzimidazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H16N4O3/c1-24-15-8-7-11(9-16(15)25-2)14-10-17(23)22(21-14)18-19-12-5-3-4-6-13(12)20-18/h3-10,21H,1-2H3,(H,19,20)

InChI Key

PRKYWBSIICMQDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

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